2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characteristics and Functional Groups

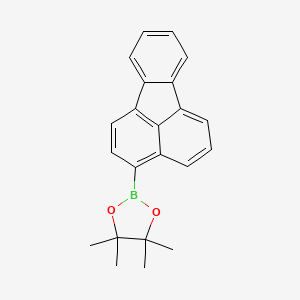

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 863878-53-9) is a boronic ester comprising a fluoranthene aromatic system fused to a pinacol boronate group. The molecular formula is $$ \text{C}{22}\text{H}{21}\text{BO}_2 $$, with a molecular weight of 328.21 g/mol. The fluoranthene moiety consists of a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene unit connected to a benzene ring via a five-membered ring, creating an extended $$\pi$$-conjugated system. The dioxaborolane ring (pinacol boronate) is characterized by two oxygen atoms and a boron center bonded to four methyl groups, enhancing steric protection and thermal stability.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{21}\text{BO}_2 $$ |

| Molecular Weight | 328.21 g/mol |

| CAS Number | 863878-53-9 |

| Key Functional Groups | Fluoranthene, Pinacol Boronate |

The fluoranthene group contributes rigidity and planarity, promoting $$\pi$$-$$\pi$$ stacking interactions critical for charge transport in electronic materials. The boronate ester serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling covalent attachment to other aromatic systems.

Historical Context and Developmental Significance

The compound emerged from advancements in boronic acid chemistry, particularly the development of pinacol boronate esters as air-stable intermediates for cross-coupling reactions. The Suzuki-Miyaura reaction, catalyzed by palladium, revolutionized the synthesis of biaryl structures in the late 20th century, with pinacol boronate esters becoming preferred substrates due to their stability and ease of handling.

Fluoranthene derivatives gained attention in the 2010s for their optoelectronic properties. Early studies focused on unsubstituted fluoranthene, but functionalization at the 3-position with boronate groups enabled precise modular synthesis of conjugated polymers and small molecules. The specific combination of fluoranthene’s electronic structure and the boronate’s reactivity positions this compound as a critical building block in materials science.

Relevance to Organic Electronics and Materials Science

In organic electronics , the compound’s extended conjugation and boronate functionality make it valuable for constructing:

- Electron Transport Materials (ETMs) : Fluoranthene’s electron-deficient nature enhances electron mobility in OLEDs. For example, derivatives with similar structures have achieved external quantum efficiencies (EQE) exceeding 15% in solution-processed devices.

- Conjugated Polymers : Suzuki coupling with dihalogenated monomers yields polymers with tunable bandgaps, applicable in organic photovoltaics (OPVs) and field-effect transistors (OFETs).

- Luminescent Materials : Fluoranthene’s fluorescence is exploited in blue-emitting OLEDs, where derivatives exhibit Commission Internationale de l’Éclairage (CIE) coordinates near (0.15, 0.15).

Recent work demonstrates that boronate-functionalized fluoranthenes improve device stability by resisting crystallization, a common failure mode in organic electronics.

Properties

IUPAC Name |

2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBKKNKRQJNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary: To 100 g (1.0 eq) of 3-bromofluoranthene, 135.48 g bis(pinacolato)diboron, 4.0 g Pd(dba)2 (0.02 eq), 3.8 g PCy3 (0.04 eq), and 98.31 g KOAc (2.0 eq) were added in 800 mL 1,4-dioxane. The mixture was refluxed with stirring for 3 hours. After completion, the mixture was concentrated, extracted, washed, and purified by column chromatography to afford 88.72 g of the product (76% yield).

Method B: Using Pd(dppf)Cl2 and Triethylamine

| Parameter | Details |

|---|---|

| Starting Material | Intermediate 10 (likely 3-bromofluoranthene derivative) |

| Borylation Reagent | Bis(pinacolato)diboron |

| Catalyst | Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl2) |

| Base | Triethylamine |

| Solvent | 1,4-Dioxane |

| Reaction Conditions | 75–80 °C, 2 hours under nitrogen |

| Yield | 61% |

Procedure Summary: In a flask, 5.0 g intermediate 10, 4.97 g bis(pinacolato)diboron, 0.44 g Pd(dppf)Cl2, 3.5 g triethylamine, and 90 mL dioxane were combined and refluxed at 75–80 °C under nitrogen for 2 hours. The product was isolated with a 61% yield.

General Notes on Reaction Conditions and Purification

- Catalysts: Palladium catalysts such as Pd(dba)2 and Pd(dppf)Cl2 are effective for the borylation of aryl bromides.

- Bases: Potassium acetate and triethylamine serve as bases to facilitate the transmetalation step.

- Solvent: 1,4-Dioxane is commonly used due to its high boiling point and ability to dissolve both organic substrates and catalysts.

- Temperature: Reflux or elevated temperatures (75–80 °C) are required to achieve good conversion.

- Purification: After reaction completion, the mixture is concentrated under reduced pressure, extracted with organic solvents (e.g., chloroform), washed with water, and purified by column chromatography to isolate the pure boronic ester.

Related Synthetic Insights and Research Findings

- The borylation reaction is a well-established method for preparing arylboronic esters, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.

- The use of different palladium catalysts and ligands affects the yield and reaction time.

- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere (nitrogen or argon) is maintained.

- The choice of base influences the reaction efficiency; potassium acetate is preferred for its mildness and compatibility.

- The bis(pinacolato)diboron reagent is stable and commercially available, making the process practical for scale-up.

Summary Table of Preparation Methods

| Method ID | Catalyst & Ligand | Base | Solvent | Temp & Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Method A | Pd(dba)2 + PCy3 | KOAc | 1,4-Dioxane | Reflux, 3 h | 76% | High yield, classical method |

| Method B | Pd(dppf)Cl2 | Triethylamine | 1,4-Dioxane | 75–80 °C, 2 h | 61% | Moderate yield, milder temp |

Additional Considerations

- No direct alternative synthetic routes or non-palladium catalyzed methods for this specific compound have been prominently reported.

- The boronic ester moiety can be synthesized separately (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and then coupled to fluoranthene derivatives, but the palladium-catalyzed borylation remains the most straightforward and scalable approach.

- The purity and characterization of the product are typically confirmed by NMR (1H, 13C) and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The fluoranthene moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Oxidation of the fluoranthene moiety can lead to the formation of fluoranthene-3,4-dione.

Scientific Research Applications

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and thermal stability.

Material Science: The compound is studied for its potential in creating new materials with unique electronic properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in electronic applications involves its ability to transport electrons efficiently. The fluoranthene moiety provides a stable π-conjugated system that facilitates electron mobility, while the dioxaborolane ring enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Fluoranthene’s electron-deficient nature enhances the boron center’s Lewis acidity compared to alkyl or methoxy-substituted analogs (e.g., 2-(4-methoxybenzyl)-dioxaborolane) . This property is critical in catalytic applications, such as C–H borylation .

- Steric Effects: Bulky substituents like fluoranthene or anthracene hinder reactivity in sterically demanding reactions. For example, AnthBpin shows lower turnover in crowded catalytic systems compared to smaller arylboronates .

- Stability : Halogenated derivatives (e.g., 2-(2,6-dichlorophenyl)-dioxaborolane) exhibit superior hydrolytic stability due to reduced electron density at boron .

Spectroscopic Data

- ¹H NMR : Fluoranthene-derived boronates show aromatic proton signals in the δ 7.5–8.5 ppm range, distinct from simpler aryl analogs (e.g., δ 6.5–7.5 ppm for 2-(4-methoxyphenyl)-dioxaborolane) .

- ¹¹B NMR : Boron chemical shifts for fluoranthene derivatives are expected near δ 30–35 ppm, consistent with other PAH-substituted boronates .

Biological Activity

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that integrates a fluoranthene moiety with a dioxaborolane ring. This unique structure imparts significant properties that make it suitable for various applications in organic electronics and material science. Understanding its biological activity is essential for exploring its potential therapeutic and industrial applications.

- Molecular Formula : C22H21BO2

- Molecular Weight : 328.212 g/mol

- CAS Number : 863878-53-9

The biological activity of this compound primarily arises from its ability to transport electrons efficiently due to the stable π-conjugated system provided by the fluoranthene moiety. The dioxaborolane ring enhances the compound's stability and solubility, making it suitable for various applications.

1. Organic Electronics

The compound is utilized in organic light-emitting diodes (OLEDs) as an electron transport material. Its high electron mobility and thermal stability make it ideal for improving the efficiency and longevity of OLED devices.

2. Material Science

Research indicates that this compound can be used to develop new materials with unique electronic properties. Its chemical structure allows for modifications that can tailor the properties of the resulting materials for specific applications.

3. Chemical Synthesis

As a building block in organic synthesis, this compound serves as a precursor for more complex organic molecules.

Case Study 1: Electron Transport Properties

A study evaluated the electron transport properties of various dioxaborolane derivatives, including this compound. The findings demonstrated that this compound exhibited superior electron mobility compared to other similar compounds due to its unique structural features.

Case Study 2: Synthesis and Characterization

In another research project focusing on synthetic routes for producing this compound, researchers demonstrated an efficient method using palladium-catalyzed coupling reactions. The resulting product showed promising yields and purity levels suitable for further applications in electronic materials.

Comparative Analysis

| Compound Name | Electron Mobility | Thermal Stability | Application Area |

|---|---|---|---|

| This compound | High | High | OLEDs |

| Fluoranthen-3-ylboronic acid | Moderate | Moderate | Organic Synthesis |

| 4-(3-(Fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenylbenzo[h]quinoline | Low | High | Organic Electronics |

Q & A

Q. How is 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesized, and what are critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Borylation : React fluoranthen-3-yl bromide with a boronic acid precursor (e.g., pinacolborane) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere.

Esterification : Treat the intermediate with 2,3-dimethyl-2,3-butanediol (pinacol) in anhydrous THF, using mild heating (60–70°C) to form the dioxaborolane ring.

Key Considerations :

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify the presence of fluoranthene aromatic protons (δ 7.5–8.5 ppm) and the tetramethyl dioxaborolane group (δ 1.0–1.3 ppm for CH₃).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₃BO₂F expected at m/z 379.18).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.

Reference: Analytical workflows for structurally similar boronic esters .

Advanced Questions

Q. What challenges arise when using this compound in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?

- Methodological Answer : Challenges :

- Steric Hindrance : The bulky fluoranthene moiety reduces coupling efficiency with aryl halides.

- Boron Oxidation : Sensitivity to moisture may degrade the boronic ester.

Solutions : - Use electron-deficient palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to enhance reactivity.

- Pre-dry solvents and employ a Schlenk line for moisture-sensitive steps.

Reference: Optimization strategies for analogous Suzuki-Miyaura reactions .

Q. How does the fluoranthene moiety influence the compound’s electronic properties in optoelectronic materials?

- Methodological Answer : The fluoranthene core contributes to:

- Extended π-Conjugation : Enhances absorption in the UV-vis range (λₐᵦₛ ~350–400 nm), useful for organic semiconductors.

- Stability : The rigid fused-ring system reduces aggregation-induced quenching in luminescent materials.

Experimental Validation : - Perform cyclic voltammetry to measure HOMO/LUMO levels.

- Compare photoluminescence quantum yields with non-fluoranthene analogs.

Reference: Electronic properties of fluorene-based dioxaborolanes .

Q. What are the best practices for long-term storage to maintain stability?

- Methodological Answer :

- Storage Conditions : Store in amber vials under argon at –20°C to prevent oxidation.

- Solvent Compatibility : Prepare stock solutions in anhydrous THF or DMSO, aliquot to avoid freeze-thaw cycles.

- Monitoring : Re-analyze purity via HPLC every 6 months.

Reference: Stability protocols for boronic esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.